molecular formula C15H17FN4O2S B12390081 Jzp-MA-11

Jzp-MA-11

カタログ番号: B12390081
分子量: 336.4 g/mol
InChIキー: NLWSYKNCVGFXOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Jzp-MA-11 is a positron emission tomography ligand that targets the endocannabinoid α/β-hydrolase domain 6 enzyme. This compound selectively inhibits the α/β-hydrolase domain 6 enzyme with an IC50 value of 126 nanomolar. Notably, this compound can cross the blood-brain barrier, making it a valuable tool for brain imaging studies .

準備方法

The synthesis of Jzp-MA-11 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure its high purity and efficacy .

化学反応の分析

Jzp-MA-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Jzp-MA-11 has a wide range of scientific research applications, including:

作用機序

Jzp-MA-11 exerts its effects by selectively inhibiting the α/β-hydrolase domain 6 enzyme. This inhibition disrupts the normal function of the enzyme, leading to changes in the levels of endocannabinoids in the brain and other tissues. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating various physiological processes .

類似化合物との比較

Jzp-MA-11 is unique in its ability to cross the blood-brain barrier and selectively inhibit the α/β-hydrolase domain 6 enzyme. Similar compounds include:

This compound stands out due to its high selectivity and efficacy in targeting the α/β-hydrolase domain 6 enzyme, making it a valuable tool for research and diagnostic applications.

生物活性

Jzp-MA-11 is a synthetic compound that has gained attention in pharmacology and medicinal chemistry due to its unique structure and biological activity. It is primarily recognized as a positron emission tomography (PET) ligand targeting the endocannabinoid α/β-hydrolase domain 6 (ABHD6) enzyme. This compound's potential therapeutic applications are being explored, particularly in the context of neurological and metabolic disorders.

This compound exhibits significant biological activity through its selective inhibition of the ABHD6 enzyme, with an IC50 value of 126 nM. This inhibition is crucial as ABHD6 is involved in the metabolism of endocannabinoids, which play a vital role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties, showing potential to inhibit the growth of certain bacteria and fungi. This aspect broadens its applicability beyond neurological research into areas such as infectious disease treatment.

Pharmacokinetics

This compound is capable of crossing the blood-brain barrier (BBB), allowing it to exert effects directly on central nervous system targets. In vivo studies demonstrated that administration of this compound resulted in decreased radioactivity uptake in ABHD6-rich organs, including the brain, liver, heart, and kidneys, indicating its effective distribution and potential therapeutic impact .

Case Studies and Clinical Applications

Recent studies have utilized multimodal imaging techniques to evaluate the pharmacological responses associated with this compound. For instance, a proof-of-concept study conducted on nonhuman primates confirmed significant brain uptake of the compound when used as a PET ligand. The imaging techniques employed provided insights into the biological effects of ABHD6 inhibition, revealing potential pathways for treating disorders related to endocannabinoid metabolism .

Comparative Analysis with Similar Compounds

To better understand this compound's biological activity, it is useful to compare it with other compounds targeting similar pathways:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundContains specific functional groupsABHD6 inhibitorSelective inhibition
Compound ASimilar functional groupsAntimicrobialHigher potency
Compound BAnalogous backbone structureAnti-inflammatoryBroader spectrum
Compound CRelated substituentsCytotoxicDifferent mechanism

This table illustrates how this compound stands out due to its specific combination of functional groups and unique reactivity patterns, which may not be present in similar compounds.

特性

分子式

C15H17FN4O2S

分子量

336.4 g/mol

IUPAC名

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate

InChI

InChI=1S/C15H17FN4O2S/c1-19(12-7-5-11(16)6-8-12)15(21)22-14-13(17-23-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3

InChIキー

NLWSYKNCVGFXOV-UHFFFAOYSA-N

正規SMILES

CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。